molecular formula C13H15N B1582822 2-Isobutylquinoline CAS No. 93-19-6

2-Isobutylquinoline

Cat. No. B1582822
CAS RN: 93-19-6
M. Wt: 185.26 g/mol
InChI Key: FAQVGPWFQGGIPP-UHFFFAOYSA-N
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Description

2-Isobutylquinoline (C₁₃H₁₅N) is a synthetic compound commonly used as a flavoring agent in the food industry. It is not naturally occurring and is derived from coal tar. The compound’s molecular formula is C₁₃H₁₅N, with an average mass of 185.265 Da and a monoisotopic mass of 185.120453 Da .


Synthesis Analysis

The processing pathway for 2-Isobutylquinoline involves its synthesis from various chemical precursors. These precursors undergo reactions to form the final compound. Purification and testing ensure its quality and safety for use .


Molecular Structure Analysis

The molecular structure of 2-Isobutylquinoline consists of a quinoline ring with an isobutyl group attached at the 2-position. The compound’s structure plays a crucial role in its properties and interactions .


Physical And Chemical Properties Analysis

  • Toxicity : Limited information available; further safety studies are necessary .

Scientific Research Applications

Imaging and Diagnostic Applications

  • Vesicular Monoamine Transporter 2 Imaging : A study by Lin et al. (2010) explored the use of an 18F-labeled radiopharmaceutical, a derivative of 2-Isobutylquinoline, for imaging Vesicular Monoamine Transporter 2 (VMAT2) in the human brain and endocrine cells. This research aids in the understanding of VMAT2-related diseases and facilitates clinical applications of the radiotracer in human imaging (Lin et al., 2010).

Therapeutic Potential and Drug Design

  • Nucleic Acid Binding and Anticancer Properties : Bhadra and Kumar (2011) reviewed the therapeutic potential of isoquinoline alkaloids, highlighting their significant role in contemporary biomedical research. These compounds, including variants of 2-Isobutylquinoline, show potential in anticancer drug design due to their interaction with nucleic acids (Bhadra & Kumar, 2011).
  • Antimicrobial and Antitumor Activities : Dembitsky et al. (2015) discussed the biological activities of natural isoquinoline N-oxide alkaloids, including antimicrobial, antibacterial, and antitumor effects. This review indicates that 2-Isobutylquinoline derivatives may have diverse applications in drug discovery for treating various diseases (Dembitsky, Gloriozova, & Poroikov, 2015).

Neurological Applications

  • Monoamine Oxidase B (MAO-B) Inhibition : Sampaio et al. (2016) examined the inhibition of cerebral Monoamine Oxidase B by 4-organoseleno-isoquinolines, which are structurally related to 2-Isobutylquinoline. These findings are significant for understanding and treating emotional and neurodegenerative disorders (Sampaio et al., 2016).

Antiviral Research

  • Molecular Docking in Antiviral Drug Discovery : Yu et al. (2020) utilized molecular docking to screen potential drugs, including isoquinoline derivatives, against SARS-CoV-2. This research highlights the role of 2-Isobutylquinoline structures in the development of antiviral medications (Yu et al., 2020).

Oncology

  • Isoquinoline in Cancer Treatment : A comprehensive review by Luo et al. (2020) on isoquinoline analogs, including 2-Isobutylquinoline, emphasized their significance in the treatment of various cancers and other diseases. The isoquinoline structure is a key scaffold in drug design for oncology (Luo et al., 2020).

Safety And Hazards

Future Directions

Research should focus on its safety profile, potential health effects, and environmental impact. Additionally, exploring alternative natural flavoring agents is essential .

properties

IUPAC Name

2-(2-methylpropyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-10(2)9-12-8-7-11-5-3-4-6-13(11)14-12/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQVGPWFQGGIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052622
Record name 2-Isobutylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutylquinoline

CAS RN

93-19-6
Record name 2-Isobutylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isobutylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 2-(2-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Isobutylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isobutylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ISOBUTYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
T HIGASHINO, K SUZUKI, E HAYASHI - … and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
The direct reaction of quinazoline 3-oxide (I) with ketones (III) without a base was carried and resulted in the transformation of I into quinoline derivatives (II), although the yields of II …
Number of citations: 11 www.jstage.jst.go.jp
SD Sample, DA Lightner, O Buchardt… - The Journal of Organic …, 1967 - ACS Publications
… The rearrangement ion dominates the spectrum of 2-n-propyl (V, see Table II), 2-n-butyl (VII, see Table 2) and 2-isobutylquinoline (IX, see Table II). The m/e 143 peak is shifted …
Number of citations: 97 pubs.acs.org
NP Buu-Hoï, R Royer - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… On the other hand, from the distillation products of 6-methyZ-2isobutylcinchoninic acid, only 6-methyl-2-isobutylquinoline could be isolated. Nevertheless, the promoting effect of the …
Number of citations: 9 pubs.rsc.org
AR Katritzky, AR Lapucha, M Siskin - Energy & fuels, 1992 - ACS Publications
Seven nitrogen-containing heterocycles were chosen as model compounds: pyridine, 2-picoline, acridine, phenanthridine, quinoline, isoquinoline, and 2-methylquinoline. They were …
Number of citations: 25 pubs.acs.org
F Minisci, A Selva, O Porta, P Barilli, GP Gardini - Tetrahedron, 1972 - Elsevier
The thermal decomposition of decanoyl peroxide in benzene, heptane, quinoline, acetic add and quinoline in acetic acid was studied. Kinetics and reaction products in the first four …
Number of citations: 22 www.sciencedirect.com
ESH El Ashry, ES Ramadan… - Synthetic …, 2005 - Taylor & Francis
Microwave irradiation has been used for a rapid and efficient synthesis of quinoline‐4‐carboxylic acids 5a–g and 1,2,3,4‐tetrahydroacridine‐9‐carboxylic acid (6) from the reaction of …
Number of citations: 53 www.tandfonline.com
JE Shaw, PR Stapp - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
… For reactions involving ¡ridium(IV) oxide, rhenium on alumina with 2-isobutylquinoline, and iridium on alumina with 4-methylquinoline, the amount of hexadecane and quinoline …
Number of citations: 35 onlinelibrary.wiley.com
W Bradley, S Jeffrey - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… 2-isobutylquinoline methiodide, m. p. 184". Refluxing with iodine in ethanol converted the dihydro-base into 2-isobutylquinoline … the compound prepared from 2-isobutylquinoline. (g) sec…
Number of citations: 37 pubs.rsc.org
TA Bryson, JM Gibson, JJ Stewart, H Voegtle… - Green …, 2003 - pubs.rsc.org
Nitrogen heterocycles are prepared using hot pressurized water under microwave and thermal conditions. Selective reduction, cyclodehydrations (Friedländer and Pfitzinger syntheses)…
Number of citations: 34 pubs.rsc.org
F Minisci, E Vismara, F Fontana - The Journal of Organic …, 1989 - ACS Publications
A new general process of selective, homolyticalkylation of heteroaromatic bases of great synthetic interest is described. It is based on the reaction of alkyl iodides with hydrogen …
Number of citations: 105 pubs.acs.org

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